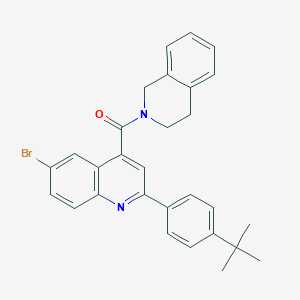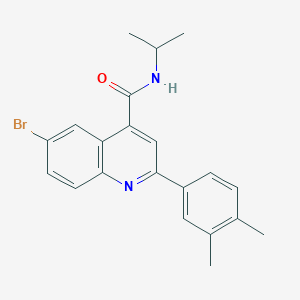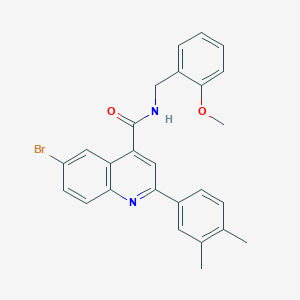![molecular formula C24H24N4O B452895 N-[(1,3-DIMETHYL-1H-PYRAZOL-4-YL)METHYL]-2-(3,4-DIMETHYLPHENYL)QUINOLINE-4-CARBOXAMIDE](/img/structure/B452895.png)
N-[(1,3-DIMETHYL-1H-PYRAZOL-4-YL)METHYL]-2-(3,4-DIMETHYLPHENYL)QUINOLINE-4-CARBOXAMIDE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[(1,3-DIMETHYL-1H-PYRAZOL-4-YL)METHYL]-2-(3,4-DIMETHYLPHENYL)QUINOLINE-4-CARBOXAMIDE is a complex organic compound that features a quinoline core structure substituted with a pyrazole and a dimethylphenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1,3-DIMETHYL-1H-PYRAZOL-4-YL)METHYL]-2-(3,4-DIMETHYLPHENYL)QUINOLINE-4-CARBOXAMIDE typically involves multi-step organic reactionsCommon reagents used in these reactions include various acids, bases, and solvents to facilitate the formation of the desired bonds .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and other advanced techniques to ensure consistent quality and scalability .
Analyse Chemischer Reaktionen
Types of Reactions
N-[(1,3-DIMETHYL-1H-PYRAZOL-4-YL)METHYL]-2-(3,4-DIMETHYLPHENYL)QUINOLINE-4-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinoline derivatives with hydroxyl or carbonyl groups, while reduction could produce more saturated compounds .
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis .
Biology
In biology, N-[(1,3-DIMETHYL-1H-PYRAZOL-4-YL)METHYL]-2-(3,4-DIMETHYLPHENYL)QUINOLINE-4-CARBOXAMIDE may be studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine
In medicine, this compound could be explored for its potential as a therapeutic agent. Its structure suggests it might interact with specific biological targets, making it a candidate for drug development.
Industry
In industry, this compound could be used in the development of new materials with specific properties, such as improved stability or reactivity.
Wirkmechanismus
The mechanism of action of N-[(1,3-DIMETHYL-1H-PYRAZOL-4-YL)METHYL]-2-(3,4-DIMETHYLPHENYL)QUINOLINE-4-CARBOXAMIDE involves its interaction with molecular targets in biological systems. This could include binding to enzymes or receptors, thereby modulating their activity. The specific pathways involved would depend on the exact nature of these interactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other quinoline derivatives and pyrazole-containing molecules. Examples include:
- 2-(3,4-Dimethylphenyl)quinoline-4-carboxamide
- N-(4-Cyano-1-phenyl-1H-pyrazol-5-yl)-1,3-diphenyl-1H-pyrazole-4-carboxamide
Uniqueness
What sets N-[(1,3-DIMETHYL-1H-PYRAZOL-4-YL)METHYL]-2-(3,4-DIMETHYLPHENYL)QUINOLINE-4-CARBOXAMIDE apart is its unique combination of functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for research and development in various fields.
Eigenschaften
Molekularformel |
C24H24N4O |
|---|---|
Molekulargewicht |
384.5g/mol |
IUPAC-Name |
2-(3,4-dimethylphenyl)-N-[(1,3-dimethylpyrazol-4-yl)methyl]quinoline-4-carboxamide |
InChI |
InChI=1S/C24H24N4O/c1-15-9-10-18(11-16(15)2)23-12-21(20-7-5-6-8-22(20)26-23)24(29)25-13-19-14-28(4)27-17(19)3/h5-12,14H,13H2,1-4H3,(H,25,29) |
InChI-Schlüssel |
GKRQALFVQPZBBN-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NCC4=CN(N=C4C)C)C |
Kanonische SMILES |
CC1=C(C=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NCC4=CN(N=C4C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-(Furan-2-yl)-9-phenyl-5,6,8,9,10,11-hexahydrobenzo[b][1,4]benzodiazepin-7-one](/img/structure/B452813.png)
![2-(3-chlorophenyl)-N-[(4-methoxyphenyl)methyl]-3-methylquinoline-4-carboxamide](/img/structure/B452816.png)
![N-benzyl-2-[4-(2-methylpropyl)phenyl]quinoline-4-carboxamide](/img/structure/B452817.png)
![N-cycloheptyl-2-[4-(2-methylpropyl)phenyl]quinoline-4-carboxamide](/img/structure/B452819.png)
![N-(1-bicyclo[2.2.1]hept-2-ylethyl)-6-bromo-2-(4-isopropylphenyl)-4-quinolinecarboxamide](/img/structure/B452820.png)

![2-(1,3-benzodioxol-5-yl)-N-[3,5-bis(trifluoromethyl)phenyl]quinoline-4-carboxamide](/img/structure/B452824.png)
![2-(4-butoxyphenyl)-N-[1-(4-methylphenyl)ethyl]quinoline-4-carboxamide](/img/structure/B452825.png)
![N-[3,5-bis(trifluoromethyl)phenyl]-2-(3-ethoxyphenyl)quinoline-4-carboxamide](/img/structure/B452828.png)

![N-(3-chlorophenyl)-2-{[2-(4-isopropylphenyl)-4-quinolinyl]carbonyl}hydrazinecarboxamide](/img/structure/B452832.png)



